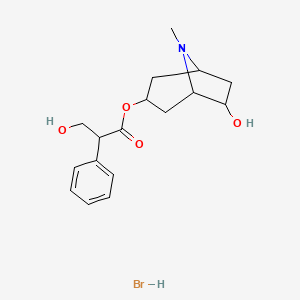
Anisodamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisodamine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the medical field for its anticholinergic properties, which help in treating various conditions such as smooth muscle spasms, vascular diseases, and certain types of poisoning. This compound has been widely studied for its therapeutic potential, particularly in improving microcirculation and protecting endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisodamine hydrobromide can be synthesized from tropane alkaloids extracted from plants like Datura. The synthetic route involves the esterification of tropine with tropic acid, followed by bromination to form the hydrobromide salt. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification and bromination processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tropane alkaloids from plant sources, followed by chemical synthesis. The process includes quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions: Anisodamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the chemical structure to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as bromine or chlorine are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated anisodamine, reduced amine derivatives, and various halogenated compounds.
Scientific Research Applications
Anisodamine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Anisodamine hydrobromide exerts its effects primarily through its anticholinergic activity. It competes with acetylcholine for binding to muscarinic receptors, thereby inhibiting the parasympathetic nervous system. This leads to reduced smooth muscle contractions and decreased secretion of bodily fluids. Additionally, it has been shown to protect endothelial cells by preserving the integrity of the glycocalyx and reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Known for its use in motion sickness, it has a broader range of central nervous system effects compared to anisodamine hydrobromide.
Hyoscyamine: Similar in structure and function but with a more potent effect on the central nervous system.
Uniqueness of this compound: this compound is unique due to its lower toxicity and specific action on peripheral muscarinic receptors, making it safer for use in treating vascular and smooth muscle disorders. Its ability to protect endothelial cells and improve microcirculation further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCELRVANQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862229.png)

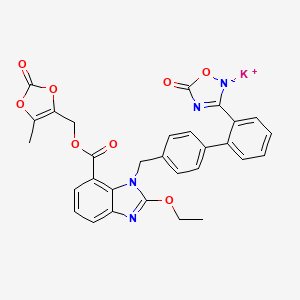
![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
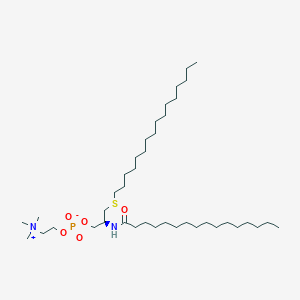
![(E)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B10862254.png)
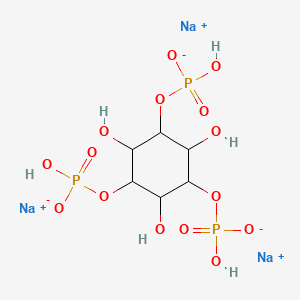
![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B10862290.png)
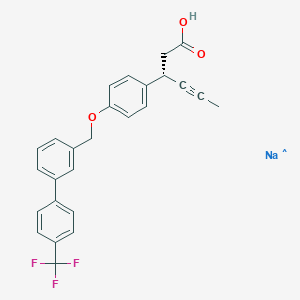
![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862313.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)
